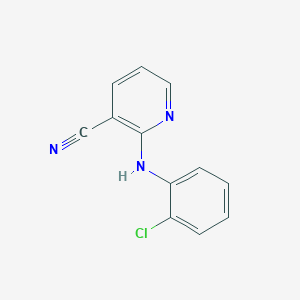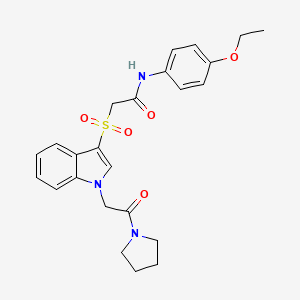![molecular formula C15H14ClN3O2S B2793325 1-(3-methylimidazo[2,1-b][1,3]thiazol-2-yl)ethyl N-(4-chlorophenyl)carbamate CAS No. 860610-24-8](/img/structure/B2793325.png)
1-(3-methylimidazo[2,1-b][1,3]thiazol-2-yl)ethyl N-(4-chlorophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-methylimidazo[2,1-b][1,3]thiazol-2-yl)ethyl N-(4-chlorophenyl)carbamate, also known as MTC or MTC-1, is a chemical compound with potential applications in scientific research. MTC-1 is a carbamate derivative that has been synthesized using a variety of methods, and its mechanism of action and physiological effects have been studied in detail.
Aplicaciones Científicas De Investigación
Synthesis and Pharmaceutical Potential
- A study by Abignente et al. (1983) explored the synthesis of imidazothiazole derivatives like 1-(3-methylimidazo[2,1-b][1,3]thiazol-2-yl)ethyl N-(4-chlorophenyl)carbamate, evaluating their anti-inflammatory, analgesic, and antipyretic activities. They found significant potential in these compounds for therapeutic applications (Abignente et al., 1983).
Agricultural Applications
- Campos et al. (2015) reported on the use of related compounds in agriculture, specifically for the sustained release of fungicides. They developed nanoparticles for the delivery of these compounds, which demonstrated reduced environmental and human toxicity (Campos et al., 2015).
Antimycobacterial Activity
- Ramprasad et al. (2016) synthesized a series of imidazothiazole hybrids, finding that some derivatives exhibited significant inhibitory activity against Mycobacterium tuberculosis. Their research highlights the potential of these compounds in treating tuberculosis (Ramprasad et al., 2016).
Chemical Stability and Interaction Studies
- The work of Maulding and Zoglio (1977) focused on the degradation kinetics of similar compounds in aqueous solutions, providing insights into their stability and potential interactions in various environments (Maulding & Zoglio, 1977).
Antitumor and Antifilarial Potential
- Kumar et al. (1993) synthesized thiazoles and selenazoles, including compounds structurally related to 1-(3-methylimidazo[2,1-b][1,3]thiazol-2-yl)ethyl N-(4-chlorophenyl)carbamate, and evaluated their antitumor and antifilarial properties. They discovered significant activity against certain types of cancer and parasitic worms (Kumar et al., 1993).
Mecanismo De Acción
Target of Action
Similar compounds have been found to have antimycobacterial properties , suggesting that they may target proteins or enzymes essential for the survival of Mycobacterium tuberculosis.
Mode of Action
It’s known that similar compounds interact with their targets, leading to inhibition of essential biological processes, which could result in the death of the pathogen .
Biochemical Pathways
Based on the antimycobacterial properties of similar compounds , it can be inferred that the compound may interfere with the biochemical pathways essential for the survival and replication of Mycobacterium tuberculosis.
Result of Action
Similar compounds have been found to exhibit antimycobacterial properties , suggesting that the compound may lead to the death of Mycobacterium tuberculosis.
Propiedades
IUPAC Name |
1-(3-methylimidazo[2,1-b][1,3]thiazol-2-yl)ethyl N-(4-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2S/c1-9-13(22-14-17-7-8-19(9)14)10(2)21-15(20)18-12-5-3-11(16)4-6-12/h3-8,10H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQKVBOMVWYIQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=CN12)C(C)OC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methylimidazo[2,1-b][1,3]thiazol-2-yl)ethyl N-(4-chlorophenyl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

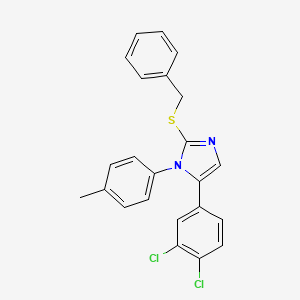
![2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2793249.png)
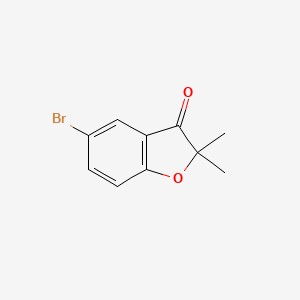

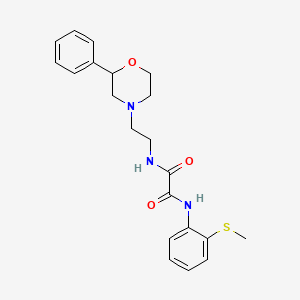
![N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2793254.png)
![2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide](/img/structure/B2793255.png)
![N-[cyano(cyclohexyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2793257.png)
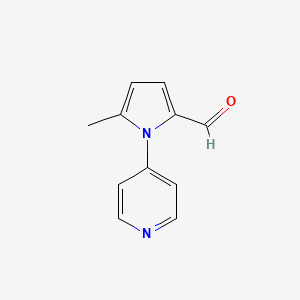
![N-cyclohexyl-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2793259.png)
![2-(((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2793260.png)
